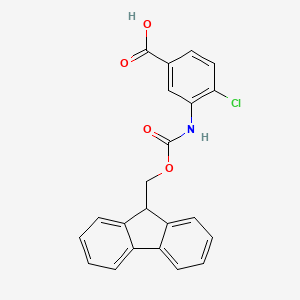

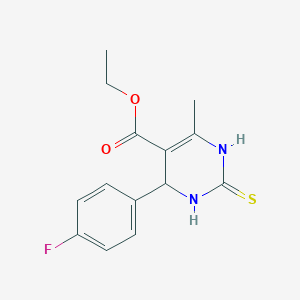

4-((4-丁基苯基)氨基)-2-(4-甲基哌嗪-1-基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

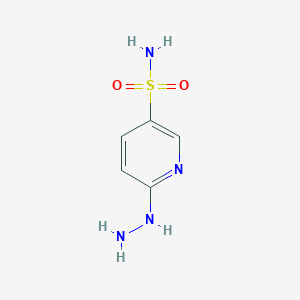

The compound 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids. These types of compounds have been studied for their potential as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. The related compounds synthesized in the studies have shown potent inhibitory activity, with some having an I50 value as low as 6 X 10(-8)M, indicating their strong affinity for the target enzyme .

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents to enhance the inhibitory effect on glycolic acid oxidase. Although the specific synthesis of 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions, including ring-opening reactions of anhydrides with amines .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been characterized using techniques such as FT-IR, 1H NMR, and UV-Vis spectroscopy. Single-crystal X-ray diffraction has been employed to determine the crystal structure, revealing a triclinic unit cell with specific dimensions and angles. The presence of intermolecular hydrogen bonds contributes to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids is influenced by the presence of the 4-substituent, which can participate in various chemical reactions. The compounds can form hydrogen bonds, as indicated by the N–H…O and O–H…O interactions observed in the crystal structure of a related compound. These interactions can affect the solubility, reactivity, and overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids, including 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, are characterized by their thermal stability and absorption properties. Thermal analysis techniques such as TGA and DTA have been used to assess the stability of these compounds. Additionally, UV-Vis spectrophotometry has been utilized to determine the wavelength of maximum absorption, which is an important property for understanding the electronic structure and potential biological activity of the compound .

科学研究应用

分子对接和生物活性

丁酸衍生物的分子对接研究,包括与本化合物结构类似的衍生物,揭示了它们在键合相互作用中的重要性,表明对特定生物靶标具有潜在的抑制作用。例如,已经发现衍生物在抑制胎盘生长因子 (PIGF-1) 中的作用,表明它们的药理学相关性和潜在的生物活性。这表明结构上与“4-((4-丁基苯基)氨基)-2-(4-甲基哌嗪-1-基)-4-氧代丁酸”相关的化合物也可能表现出值得进一步研究的显着生物学特性 (Vanasundari 等人,2018)。

光谱和结构研究

振动光谱,包括 FT-IR 和 FT-Raman,以及理论 DFT 方法计算,已被用于探索与“4-((4-丁基苯基)氨基)-2-(4-甲基哌嗪-1-基)-4-氧代丁酸”类似的化合物的结构和电子性质。此类研究有助于了解这些分子的稳定性、反应性和非线性光学性质。通过自然键轨道 (NBO) 分析分析观察到的分子内稳定性和电荷离域,突出了该化合物作为非线性光学材料的潜力,进一步提出了材料科学应用的途径 (Rahul Raju 等人,2015)。

超分子研究

超分子研究,在振动光谱和 X 射线衍射的支持下,已应用于与本化合物结构相似的氯霉素衍生物。这些研究深入研究了晶体结构,通过常规和非常规氢键识别了重要的同聚合成子。此类见解对于理解分子相互作用和稳定性至关重要,这可能与设计新药和理解化合物在生物系统中的行为有关 (Fernandes 等人,2017)。

合成和表征

通过新型铜催化的交叉偶联反应合成了含有苯环的新型表面活性剂,并对其进行了表征,这说明了与“4-((4-丁基苯基)氨基)-2-(4-甲基哌嗪-1-基)-4-氧代丁酸”在材料科学中结构相关的化合物的多功能性。这些表面活性剂形成不寻常的胶束前聚集体,表明在创建具有特定所需性质的新型材料中具有潜在的应用 (Chen 等人,2013)。

属性

IUPAC Name |

4-(4-butylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-3-4-5-15-6-8-16(9-7-15)20-18(23)14-17(19(24)25)22-12-10-21(2)11-13-22/h6-9,17H,3-5,10-14H2,1-2H3,(H,20,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAIRCYFWKVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)